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Introduction

Glycoprotein la (GP1a), also known as integrin a2, is a subunit of the integrin a231 complex, a
receptor for collagen on platelets and other cell types. Polymorphisms in the gene encoding
GP1a, ITGA2, can lead to variations in receptor density and function, influencing platelet
adhesion to collagen and potentially contributing to the risk of thrombotic diseases. The C807T
(rs1126643) polymorphism is one of the most studied variations in the ITGA2 gene. This
document provides detailed application notes and protocols for several common methods used
to genotype GP1a polymorphisms, with a focus on the C807T single nucleotide polymorphism
(SNP).

Comparison of Genotyping Methods

Several molecular biology techniques are available for genotyping GP1a polymorphisms. The
choice of method often depends on factors such as throughput requirements, cost, and
available equipment. A summary of the key characteristics of the methods detailed in this
document is presented below.
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Experimental Protocols

Polymerase Chain Reaction-Restriction Fragment
Length Polymorphism (PCR-RFLP)

Application Note: This method is a classic and cost-effective technique for SNP genotyping.[1]
It involves the amplification of the DNA region containing the SNP, followed by digestion with a
restriction enzyme that recognizes and cuts only one of the allelic variants. The resulting DNA
fragments are then separated by gel electrophoresis to determine the genotype. For the GPl1a
C807T polymorphism, the Hpy188lI restriction enzyme can be used.[11]

Protocol for GP1a C807T Genotyping:

o DNA Extraction: Extract genomic DNA from whole blood or other appropriate samples using
a standard DNA extraction kit.

e PCR Amplification:
o Primers:[11]
» Forward: 5-CCTTAAAGCTACCGGCCCATGT-3'
= Reverse: 5-TTGGCCTATTAGCACCAAAACTTACC-3

o PCR Reaction Mix (25 pL):

Genomic DNA (50-100 ng)

Forward Primer (10 uM): 1 pL

Reverse Primer (10 uM): 1 uL

2x PCR Master Mix (containing Taq polymerase, dNTPs, MgClI2): 12.5 uL

Nuclease-free water: to 25 puL

o PCR Cycling Conditions:[11]
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» Initial Denaturation: 95°C for 2 minutes
» 35 cycles of:

= Denaturation: 95°C for 30 seconds

» Annealing: 57°C for 30 seconds

» Extension: 72°C for 30 seconds

s Final Extension: 72°C for 5 minutes

» Restriction Digestion:
o To the 25 pL PCR product, add:
» Hpy188I restriction enzyme (10 U/uL): 1 uL
» 10x Restriction Enzyme Buffer: 3 uL
» Nuclease-free water: 1 pL
o Incubate at 37°C for at least 2 hours, or overnight.
o Gel Electrophoresis:

o Prepare a 2.5% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR™
Safe).

o Load the digested PCR products along with a DNA ladder.
o Run the gel at 70 volts for 90 minutes.[11]
e Genotype Determination:[11]
o CC Genotype (wild-type): The PCR product is cut, yielding fragments of 244 bp and 44 bp.

o TT Genotype (mutant): The PCR product is not cut and remains at 288 bp.
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o CT Genotype (heterozygous): A combination of cut and uncut fragments will be present,
showing bands at 288 bp, 244 bp, and 44 bp.

Allele-Specific PCR (AS-PCR)

Application Note: AS-PCR, also known as Amplification Refractory Mutation System (ARMS),
utilizes primers designed to be specific for each allele of a SNP.[4] The 3' end of the allele-
specific primer corresponds to the SNP site. Under optimized PCR conditions, amplification will
only occur if the primer perfectly matches the template DNA. This method can be designed to
be run in a single or two separate reactions.

General Protocol for GP1a SNP Genotyping:
o DNA Extraction: As described in the PCR-RFLP protocol.
e Primer Design:

o Design two forward primers, each specific to one allele (e.g., C and T for C807T), with the
3'-most nucleotide corresponding to the SNP.

o Design a common reverse primer.

o To enhance specificity, an additional deliberate mismatch can be introduced at the -2 or -3
position from the 3' end of the allele-specific primers.[6]

o PCR Amplification (Two-Tube Approach):
o Set up two separate PCR reactions for each sample.
o Reaction 1 (Allele C): Forward primer for C allele + Common reverse primer.
o Reaction 2 (Allele T): Forward primer for T allele + Common reverse primer.
o PCR Reaction Mix (25 pL):
= Genomic DNA (50-100 ng)

» Allele-Specific Forward Primer (10 uM): 1 uL
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= Common Reverse Primer (10 uM): 1 pL
» 2x PCR Master Mix: 12.5 pL

» Nuclease-free water: to 25 L

o PCR Cycling Conditions: Optimize the annealing temperature to ensure allele specificity. A
typical starting point is:

= Initial Denaturation: 95°C for 5 minutes

» 30-35 cycles of:
» Denaturation: 95°C for 30 seconds
» Annealing: 55-65°C for 30 seconds (gradient PCR recommended for optimization)
» Extension: 72°C for 30 seconds

= Final Extension: 72°C for 5 minutes

e Gel Electrophoresis:

o Run the PCR products from both reactions on a 2% agarose gel.
o Genotype Determination:

o CC Genotype: Amplification product only in Reaction 1.

o TT Genotype: Amplification product only in Reaction 2.

o CT Genotype: Amplification product in both Reaction 1 and Reaction 2.

TaqgMan® SNP Genotyping Assay

Application Note: This is a real-time PCR-based method that uses two allele-specific probes,
each labeled with a different fluorescent dye (e.g., FAM and VIC). The probes hybridize to the
target sequence between the PCR primers. During PCR, the 5' nuclease activity of Taq
polymerase cleaves the probe, separating the reporter dye from the quencher and generating a
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fluorescent signal. The genotype is determined by which dye's fluorescence is detected.
Predesigned TagMan assays for many SNPs, including those in the ITGA2 gene, are
commercially available.

General Protocol for GP1a SNP Genotyping using a Predesigned TagMan Assay:

o DNA Extraction and Quantification: Extract and accurately quantify the concentration of
genomic DNA.

» Reaction Setup:

o Prepare a reaction mix according to the manufacturer's instructions. A typical reaction (10
pL) includes:

» 2x TagMan® Genotyping Master Mix: 5 pL

= 20x or 40x TagMan® SNP Genotyping Assay Mix (contains primers and probes): 0.5 uL
or 0.25 pL

» Genomic DNA (1-20 ng): in a volume of up to 4.5 uL

» Nuclease-free water: to 10 pL

e Real-Time PCR:

o Perform the PCR in a real-time PCR instrument using the cycling conditions
recommended by the assay manufacturer. A typical protocol is:

» Enzyme Activation: 95°C for 10 minutes

= 40 cycles of:

= Denaturation; 95°C for 15 seconds

= Annealing/Extension: 60°C for 1 minute

e Data Analysis:
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o The real-time PCR software will generate an allelic discrimination plot based on the
endpoint fluorescence of the two reporter dyes.

o The software automatically clusters the samples into three groups corresponding to the
two homozygous genotypes and the heterozygous genotype.

High-Resolution Melting (HRM) Analysis

Application Note: HRM is a post-PCR analysis method that characterizes DNA based on its
melting behavior.[8] A PCR product is gradually heated in the presence of a saturating
fluorescent dye that only fluoresces when bound to double-stranded DNA. As the DNA melts,
the dye is released, and the fluorescence decreases. The melting temperature (Tm) and the
shape of the melting curve are dependent on the DNA sequence. Homozygous samples will
have a distinct Tm, while heterozygous samples will form heteroduplexes that melt at a lower
temperature, resulting in a different curve shape.

General Protocol for GP1a SNP Genotyping:

o DNA Extraction: As described in the PCR-RFLP protocol. High-quality DNA is crucial for
HRM.

e Primer Design:

o Design primers to amplify a short fragment (typically 60-150 bp) that includes the SNP.

o The primers should have a Tm of around 58-61°C and should not form primer-dimers.[12]
e Real-Time PCR with HRM:

o Reaction Mix (10 pL):

2x HRM Master Mix (containing a saturating fluorescent dye): 5 pL

Forward Primer (10 uM): 0.5 pL

Reverse Primer (10 uM): 0.5 uL

Genomic DNA (10-20 ng): 1 pL
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» Nuclease-free water: 3 pL

o PCR and HRM Cycling Conditions:
» Initial Denaturation: 95°C for 10 minutes
» 45 cycles of:
= Denaturation: 95°C for 10 seconds
» Annealing: 60°C for 15 seconds
» Extension: 72°C for 25 seconds
= HRM Step:
» Denaturation: 95°C for 1 minute
» Annealing: 40°C for 1 minute

» Melting: Increase temperature from 70°C to 95°C with a ramp rate of 0.02°C/second,
acquiring fluorescence data continuously.[10]

o Data Analysis:
o Use the HRM software to analyze the melting curves.

o The software will normalize and temperature-shift the curves to generate difference plots.

o Samples are automatically grouped into clusters based on the shape of their melting
curves, corresponding to the different genotypes.

Visualizations
GPla Signaling Pathway

The binding of collagen to the GP1a/lla (integrin a231) receptor on platelets initiates a signaling
cascade that leads to platelet activation and aggregation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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